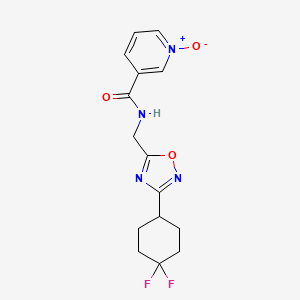

3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Description

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N4O3/c16-15(17)5-3-10(4-6-15)13-19-12(24-20-13)8-18-14(22)11-2-1-7-21(23)9-11/h1-2,7,9-10H,3-6,8H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNZCVVLVFMXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-])(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. 1,2,4-Oxadiazoles are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .

The compound is fluorinated, meaning it contains one or more fluorine atoms. Organofluorine compounds, which contain at least one carbon-fluorine bond, often exhibit interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biological Activity

The compound 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 379.36 g/mol. The structure incorporates a pyridine ring, a carbamoyl group, and an oxadiazole moiety, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and oxadiazole have shown efficacy against various bacterial strains. The presence of the oxadiazole ring is particularly notable for its role in enhancing antimicrobial activity due to its ability to disrupt microbial cell membranes.

Anticancer Properties

Research has suggested that compounds containing oxadiazole derivatives can induce apoptosis in cancer cells. A study demonstrated that similar pyridine-based compounds can inhibit cancer cell proliferation by inducing cell cycle arrest and promoting programmed cell death through mitochondrial pathways. The specific mechanisms by which the compound exerts anticancer effects are still under investigation, but they may involve modulation of signaling pathways related to cell survival and apoptosis.

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibitory effects on various enzymes. For instance, pyridine derivatives have been studied for their ability to inhibit enzymes involved in inflammatory processes. The introduction of the difluorocyclohexyl group may enhance these inhibitory effects by increasing lipophilicity, allowing better membrane penetration.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several oxadiazole derivatives, including those with pyridine rings. The results indicated that compounds with similar structural features exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Anticancer Activity Assessment : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with oxadiazole and pyridine moieties could reduce cell viability significantly compared to controls. Flow cytometry analysis revealed increased apoptosis rates in treated cells.

Data Tables

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate the oxadiazole moiety with pyridine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, a study demonstrated the synthesis of related oxadiazole derivatives through reactions involving picolinohydrazide and various anhydrides, leading to compounds with significant biological activity .

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit promising antimicrobial properties. A study highlighted the antibacterial efficacy of synthesized 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives against strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

The oxadiazole scaffold is recognized for its anticancer properties. Compounds similar to 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies have shown that certain oxadiazole derivatives induce apoptosis in glioblastoma cells, indicating their potential as anticancer agents .

Anti-Diabetic Effects

In addition to antimicrobial and anticancer activities, some oxadiazole derivatives have demonstrated anti-diabetic effects in model organisms. For instance, compounds were tested in Drosophila melanogaster models showing significant reductions in glucose levels . This suggests a multifaceted therapeutic potential for compounds containing the oxadiazole structure.

Applications in Drug Development

The unique properties of 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide position it as a candidate for drug development. Its ability to interact with biological targets can be further explored through molecular docking studies that predict binding affinities and interactions with specific proteins involved in disease pathways .

Case Studies

Several studies have been conducted to evaluate the efficacy of related compounds:

- Antimicrobial Activity : In vitro assays demonstrated that certain oxadiazole derivatives had significant antibacterial activity compared to standard antibiotics .

- Cytotoxicity Testing : Compounds were screened against various cancer cell lines, revealing promising results in inducing cell death through apoptosis mechanisms .

- In Vivo Studies : Animal models have been utilized to assess the anti-diabetic properties of these compounds, showing favorable outcomes in glucose regulation .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s pyridine 1-oxide distinguishes it from compound 72 (), which contains a benzimidazole core. Compared to 4-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide (), the target compound replaces the sulfamoyl group with a carbamoyl-linked oxadiazole, which may reduce hydrogen-bonding capacity but increase steric bulk .

Impact of Fluorination: The 4,4-difluorocyclohexyl group in the target compound and compound 72 () introduces electron-withdrawing fluorine atoms, which can stabilize the oxadiazole ring against metabolic degradation. This contrasts with non-fluorinated analogues (e.g., compound 73 in ), where lower melting points (217–219°C vs. 91–93°C for compound 72) suggest reduced crystallinity due to the absence of fluorination .

Synthetic Challenges :

- The target compound’s synthesis likely parallels compound 72’s route (68% yield), but the pyridine 1-oxide moiety may introduce additional steps, such as oxidation of pyridine to its N-oxide .

Comparison with Pyrazole Derivatives ()

The pyrazole-carboximidamide derivatives in (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) differ significantly:

- Core Heterocycle: Pyrazoles (five-membered, two adjacent nitrogen atoms) vs. 1,2,4-oxadiazoles (oxygen and two nitrogen atoms).

- Substituent Effects : Electron-donating groups (e.g., methoxy in compound 1, ) may increase solubility, whereas the target compound’s difluorocyclohexyl group enhances lipid membrane permeability .

Comparison with Pesticide Chemicals ()

- Fluorinated Groups : Both fluoroimide and the target compound use fluorine to modulate electronic and steric properties. However, fluoroimide’s dichlorophenyl group may confer broader pesticidal activity compared to the target compound’s pyridine oxide .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide?

- Methodology :

- The oxadiazole core can be synthesized via cyclization of amidoximes with carboxylic acid derivatives or via condensation reactions. For example, similar heterocyclic compounds were prepared using KCO in DMF under mild stirring conditions at room temperature to facilitate nucleophilic substitution (e.g., alkylation of oxadiazole-thiol intermediates) .

- The 4,4-difluorocyclohexyl moiety may require fluorination via electrophilic or nucleophilic routes, followed by coupling to the oxadiazole ring using carbodiimide-mediated amide bond formation. Post-functionalization of pyridine with an N-oxide group can be achieved using oxidizing agents like m-CPBA .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and F NMR confirm the presence of the difluorocyclohexyl group and pyridine N-oxide. C NMR aids in verifying the oxadiazole and carbamoyl linkages .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry validates purity and molecular weight. A buffer of ammonium acetate (pH 6.5) is effective for chromatographic separation .

- X-ray Crystallography : If crystalline, this technique resolves stereochemical ambiguities in the cyclohexyl or oxadiazole moieties .

Q. How are key intermediates identified during synthesis?

- Methodology :

- Monitor reaction progress using TLC or LC-MS to detect intermediates like the oxadiazole precursor or pyridine-carbamoyl adducts. For example, intermediates in analogous syntheses were isolated via column chromatography using gradient elution (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodology :

- Use Design of Experiments (DoE) to vary parameters like solvent polarity (DMF vs. acetonitrile), temperature (room temp vs. reflux), and catalyst loading (e.g., KCO concentration). Response surface modeling identifies optimal conditions .

- For stereoselective fluorination, employ chiral catalysts or low-temperature kinetic control to minimize byproducts .

Q. What protocols ensure stability during storage and handling?

- Methodology :

- Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the carbamoyl group or N-oxide degradation. Avoid exposure to moisture or strong oxidizing agents. Fire safety protocols recommend using CO extinguishers and flame-resistant PPE during large-scale handling .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Perform dose-response assays under standardized conditions (e.g., fixed cell lines, consistent solvent controls). Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. Meta-analysis frameworks, as described in bibliometric studies, help reconcile discrepancies by assessing methodological rigor across publications .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

- Methodology :

- Density Functional Theory (DFT) calculates electronic properties of the oxadiazole and pyridine N-oxide groups. Molecular docking (using software like AutoDock) screens against target proteins (e.g., kinases or GPCRs). SMILES/InChi descriptors (as in ) enable QSAR modeling .

Q. How are impurities or degradation products profiled under stressed conditions?

- Methodology :

- Subject the compound to forced degradation (heat, light, pH extremes) and analyze via LC-HRMS. Compare fragmentation patterns with synthetic standards. Pharmacopeial guidelines (e.g., USP) define acceptance criteria for residual solvents and impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.